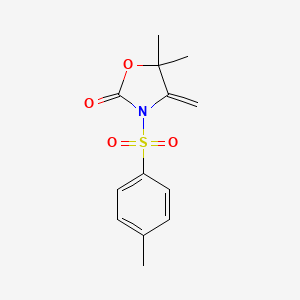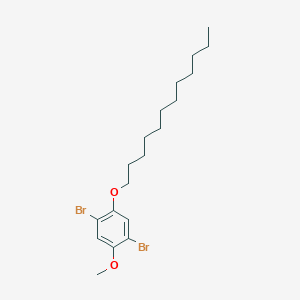
4-(3-Phenylacryloyl)-1,3-phenylene diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Phenylacryloyl)-1,3-phenylene diacetate is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a phenylacryloyl group attached to a 1,3-phenylene diacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylacryloyl)-1,3-phenylene diacetate typically involves the reaction of 3-phenylacryloyl chloride with 1,3-dihydroxybenzene in the presence of a base such as pyridine. The reaction proceeds through an esterification mechanism, where the hydroxyl groups of 1,3-dihydroxybenzene react with the acyl chloride to form the diacetate ester.
Reaction Conditions:
Reagents: 3-phenylacryloyl chloride, 1,3-dihydroxybenzene, pyridine
Solvent: Dichloromethane
Temperature: Room temperature
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(3-Phenylacryloyl)-1,3-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form saturated derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-1,3-phenylene diacetate
Reduction: 4-(3-Phenylpropionyl)-1,3-phenylene diacetate
Substitution: 4-(3-Phenylacryloyl)-1,3-phenylene diol
科学的研究の応用
4-(3-Phenylacryloyl)-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 4-(3-Phenylacryloyl)-1,3-phenylene diacetate involves its interaction with molecular targets such as enzymes and receptors. The phenylacryloyl group can act as a Michael acceptor, reacting with nucleophilic residues in proteins and disrupting their function. This can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-(3-Phenylacryloyl)-1,3-phenylene diol
- 4-(3-Phenylpropionyl)-1,3-phenylene diacetate
- 4-(3-Carboxyphenyl)-1,3-phenylene diacetate
Uniqueness
4-(3-Phenylacryloyl)-1,3-phenylene diacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both phenylacryloyl and diacetate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
特性
CAS番号 |
185300-80-5 |
|---|---|
分子式 |
C19H16O5 |
分子量 |
324.3 g/mol |
IUPAC名 |
[3-acetyloxy-4-(3-phenylprop-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C19H16O5/c1-13(20)23-16-9-10-17(19(12-16)24-14(2)21)18(22)11-8-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChIキー |
POOAOTQXLFEWKC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


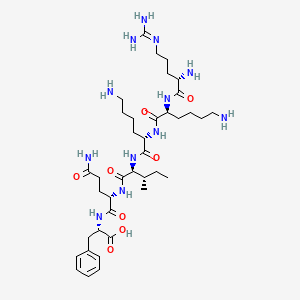
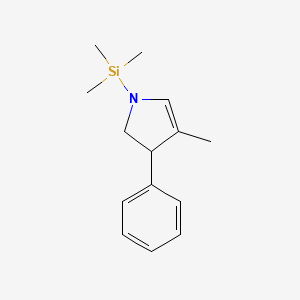
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
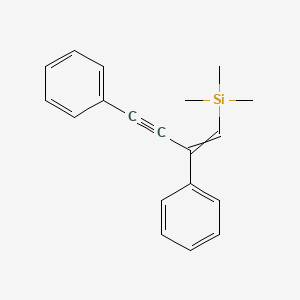

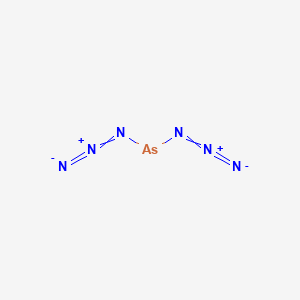
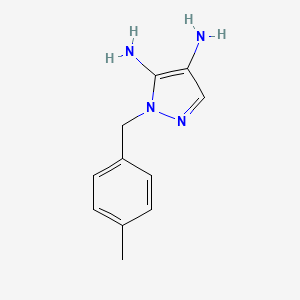



![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)

